molecular formula C17H27N3O4S B5414093 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide

Cat. No. B5414093
M. Wt: 369.5 g/mol
InChI Key: GKVFFWXLCMQQEY-UHFFFAOYSA-N
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Description

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MP-10 belongs to the class of amide compounds and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide is not fully understood. However, it is believed that this compound acts as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes such as pain, inflammation, and appetite. This compound has been shown to bind to the cannabinoid receptor CB2, which is primarily expressed in immune cells, and modulate its activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and analgesic properties. In vivo studies have shown that this compound has a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have a potential therapeutic effect on inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. This compound has also been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It has a low solubility in water, which can make it challenging to work with in aqueous environments. This compound also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is the development of more potent and selective CB2 receptor agonists based on the structure of this compound. Another potential direction is the study of this compound in combination with other drugs to enhance its therapeutic effect. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and autoimmune disorders warrants further investigation.

Synthesis Methods

The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 4-chloro-2-nitrophenol with methylsulfonyl chloride to produce 4-chloro-2-nitrophenyl methyl sulfone. This intermediate is then reacted with N-(1-methyl-4-piperidinyl)propanamide in the presence of a base to produce this compound.

Scientific Research Applications

2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have a potential therapeutic effect on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In pharmacology, this compound has been studied for its potential use as an analgesic and anti-inflammatory agent. In medicinal chemistry, this compound has been studied for its potential use in drug development.

properties

IUPAC Name

2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-13(17(21)18-14-9-11-19(2)12-10-14)24-16-7-5-15(6-8-16)20(3)25(4,22)23/h5-8,13-14H,9-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVFFWXLCMQQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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